EFdA-TP tetraammonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EFdA-TP tetraammonium is a highly potent nucleoside reverse transcriptase inhibitor. It effectively prevents reverse transcriptase-mediated DNA synthesis by acting as an immediate or delayed chain terminator. This compound exhibits multiple mechanisms of inhibiting HIV-1 reverse transcriptase, making it a significant player in antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EFdA-TP tetraammonium involves multiple steps, including the incorporation of an ethynyl group at the 4’ position of the nucleoside. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired modifications. Detailed synthetic routes are often proprietary and may require access to specialized literature or patents .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

EFdA-TP tetraammonium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified nucleoside analogs .

Scientific Research Applications

EFdA-TP tetraammonium has a wide range of scientific research applications, including:

Mechanism of Action

EFdA-TP tetraammonium exerts its effects by inhibiting reverse transcriptase-mediated DNA synthesis. It acts as a translocation-defective reverse transcriptase inhibitor, significantly reducing the pace of DNA synthesis and serving as an immediate chain terminator. Additionally, it can function as a delayed chain terminator, allowing the incorporation of one more deoxynucleotide triphosphate before halting DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

EFdA-TP (tetrasodium): Another form of EFdA-TP with similar inhibitory effects on reverse transcriptase.

EFdA-TP (tetralithium): A variant with different counterions but similar biological activity.

Uniqueness

EFdA-TP tetraammonium is unique due to its multiple mechanisms of inhibiting HIV-1 reverse transcriptase, including both immediate and delayed chain termination. This dual mechanism enhances its potency and effectiveness compared to other nucleoside reverse transcriptase inhibitors .

Biological Activity

4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a novel nucleoside reverse transcriptase translocation inhibitor (NRTTI) that has garnered significant attention for its potent antiviral activity against HIV. The active metabolite, EFdA-triphosphate (EFdA-TP), exhibits multiple mechanisms of action that contribute to its efficacy. This article delves into the biological activity of EFdA-TP tetraammonium, exploring its mechanisms, effectiveness against resistant strains, and relevant research findings.

EFdA-TP inhibits HIV reverse transcriptase (RT) through several distinct mechanisms:

- Immediate Chain Termination : EFdA-TP acts as a de facto immediate chain terminator, effectively halting DNA synthesis when incorporated into the viral DNA strand. This occurs when the enzyme encounters EFdA-MP-terminated primers, which are resistant to excision by RT .

- Delayed Chain Termination : In certain contexts, EFdA-TP can also function as a delayed chain terminator, allowing one additional nucleotide to be incorporated before blocking further synthesis. This mechanism is influenced by the sequence of the nucleic acid template .

- Mismatched Primer Formation : EFdA-MP can be misincorporated by RT, leading to mismatched primers that are difficult to extend. This property enhances the compound's antiviral efficacy and contributes to its reduced resistance profile .

Efficacy Against HIV

EFdA demonstrates remarkable potency against both wild-type and drug-resistant strains of HIV. Key findings include:

- Potency : The effective concentration (EC50) of EFdA against wild-type HIV can be as low as 50 pM, significantly outperforming other nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine and emtricitabine .

- Resistance : EFdA retains high levels of activity against multidrug-resistant HIV strains, showcasing a selectivity index of approximately 200,000 due to its favorable cytotoxicity profile .

Pharmacokinetics and Half-Life

EFdA-TP exhibits a prolonged intracellular half-life, ranging from 78.5 to 128 hours in human and rhesus blood cells. This characteristic allows for flexible dosing regimens, potentially ranging from daily to weekly administration . The pharmacokinetics of EFdA have been demonstrated in preclinical studies involving SIV-infected rhesus macaques, where robust antiviral activity was observed for up to ten days following a single dose .

Case Studies and Research Findings

Several studies have highlighted the biological activity of EFdA-TP:

- Preclinical Studies : In studies involving SIV-infected rhesus macaques, EFdA showed complete protection when administered in clinically relevant doses. These findings support its potential use as a pre-exposure prophylaxis (PrEP) agent .

- Clinical Trials : A phase 2b study is currently evaluating the efficacy of EFdA in combination with other antiretrovirals such as doravirine and lamivudine. Initial results indicate that even low doses (0.5 mg) lead to significant reductions in plasma viral load .

Data Summary

The following table summarizes key data on the biological activity and pharmacokinetics of EFdA-TP:

| Parameter | Value/Observation |

|---|---|

| EC50 against wild-type HIV | 50 pM |

| EC50 against NRTI-resistant HIV | Up to 3 nM |

| Selectivity Index | ~200,000 |

| Intracellular Half-Life | 78.5 - 128 hours |

| Viral Load Reduction (0.5 mg) | -1.18 log reduction |

| Common Adverse Events | Headache, diarrhea |

Properties

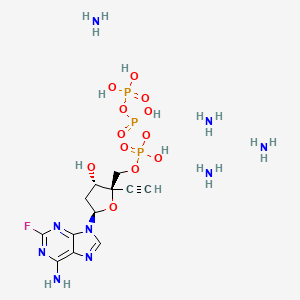

IUPAC Name |

[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN5O12P3.4H3N/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18;;;;/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22);4*1H3/t6-,7+,12+;;;;/m0..../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAXJXKWSDXUOZ-OCSZSNTDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.N.N.N.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.N.N.N.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27FN9O12P3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.32 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.